molecular formula C7H2BrF2N B1446713 2-Bromo-3,6-difluorobenzonitrile CAS No. 1502090-29-0

2-Bromo-3,6-difluorobenzonitrile

Cat. No.: B1446713
CAS No.: 1502090-29-0
M. Wt: 218 g/mol
InChI Key: CSCGWWARITYLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Safety and Hazards

2-Bromo-3,6-difluorobenzonitrile is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed or comes into contact with skin . Precautionary measures include avoiding breathing its dust, vapor, mist, or gas, and using personal protective equipment .

Preparation Methods

The preparation of 2-Bromo-3,6-difluorobenzonitrile typically involves the use of 3,5-difluorobromobenzene as a starting material. One common synthetic route includes the following steps :

    Bromination: 3,5-difluorobromobenzene is brominated to introduce the bromine atom at the desired position.

    Diazotization: The brominated compound undergoes diazotization to form a diazonium salt.

    Sandmeyer Reaction: The diazonium salt is then subjected to the Sandmeyer reaction to introduce the cyano group, resulting in the formation of this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and environmental safety .

Chemical Reactions Analysis

2-Bromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, potassium tert-butoxide, and DMF (dimethylformamide) . Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-bromo-3,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCGWWARITYLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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